molecular formula C15H25NO5 B14212189 Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate CAS No. 827044-74-6

Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate

Katalognummer: B14212189
CAS-Nummer: 827044-74-6
Molekulargewicht: 299.36 g/mol
InChI-Schlüssel: CRYSQJMBSKKQAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate is a complex organic compound with a molecular structure that includes multiple functional groups such as esters and amides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate typically involves a multi-step process. The initial step often includes the formation of the hex-5-en-1-yl amine, which is then acetylated to form the acetyl(hex-5-en-1-yl)amine. This intermediate is then reacted with diethyl propanedioate under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate
  • Diethyl acetyl(hex-5-en-1-yl)aminopropanedioate

Uniqueness

Diethyl [acetyl(hex-5-en-1-yl)amino]propanedioate is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

827044-74-6

Molekularformel

C15H25NO5

Molekulargewicht

299.36 g/mol

IUPAC-Name

diethyl 2-[acetyl(hex-5-enyl)amino]propanedioate

InChI

InChI=1S/C15H25NO5/c1-5-8-9-10-11-16(12(4)17)13(14(18)20-6-2)15(19)21-7-3/h5,13H,1,6-11H2,2-4H3

InChI-Schlüssel

CRYSQJMBSKKQAB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)OCC)N(CCCCC=C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.